molecular formula C9H12ClNO B13295962 4-Chloro-2-propoxyaniline

4-Chloro-2-propoxyaniline

Cat. No.: B13295962
M. Wt: 185.65 g/mol
InChI Key: HERDRFHRMYRQOE-UHFFFAOYSA-N
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Description

4-Chloro-2-propoxyaniline is an organic compound with the molecular formula C9H12ClNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the 4-position and a propoxy group at the 2-position. This compound is used in various chemical syntheses and has applications in different fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-propoxyaniline typically involves the reaction of 4-chloroaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

4-Chloroaniline+Propyl BromideK2CO3,DMFThis compound\text{4-Chloroaniline} + \text{Propyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Chloroaniline+Propyl BromideK2​CO3​,DMF​this compound

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-propoxyaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro derivatives can be reduced back to amines.

    Substitution: The chlorine atom can be substituted by other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 4-Chloro-2-nitroaniline

    Reduction: this compound (from nitro derivatives)

    Substitution: Various substituted anilines depending on the nucleophile used

Scientific Research Applications

4-Chloro-2-propoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-propoxyaniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The molecular targets and pathways involved vary based on the context of its use, such as in the synthesis of other compounds or in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitroaniline: Similar structure but with a nitro group instead of a propoxy group.

    2-Chloro-4-propoxyaniline: Similar structure but with the chlorine and propoxy groups swapped.

    4-Chloro-2-methoxyaniline: Similar structure but with a methoxy group instead of a propoxy group.

Uniqueness

4-Chloro-2-propoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

4-chloro-2-propoxyaniline

InChI

InChI=1S/C9H12ClNO/c1-2-5-12-9-6-7(10)3-4-8(9)11/h3-4,6H,2,5,11H2,1H3

InChI Key

HERDRFHRMYRQOE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)Cl)N

Origin of Product

United States

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